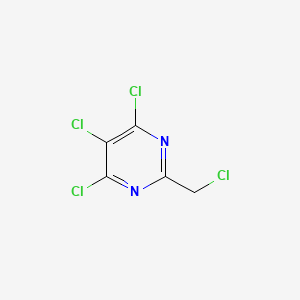
4,5,6-Trichloro-2-(chloromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl4N2 and a molecular weight of 231.89 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloromethylpyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products .
化学反应分析
Types of Reactions
4,5,6-Trichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine oxides .
科学研究应用
4,5,6-Trichloro-2-(chloromethyl)pyrimidine has several applications in scientific research:
作用机制
The mechanism of action of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine involves its reactivity with nucleophiles and other reactive species. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential therapeutic applications .
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the chloromethyl group.
2,4,5-Trichloropyrimidine: Another derivative with a different substitution pattern.
Uniqueness
4,5,6-Trichloro-2-(chloromethyl)pyrimidine is unique due to the presence of the chloromethyl group, which enhances its reactivity compared to other trichloropyrimidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules .
属性
CAS 编号 |
1780-29-6 |
|---|---|
分子式 |
C5H2Cl4N2 |
分子量 |
231.9 g/mol |
IUPAC 名称 |
4,5,6-trichloro-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2-10-4(8)3(7)5(9)11-2/h1H2 |
InChI 键 |
KELKCAIZKGTAPS-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NC(=C(C(=N1)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


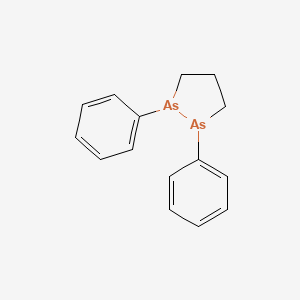
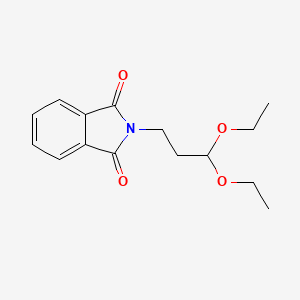
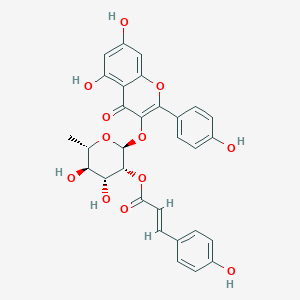
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)
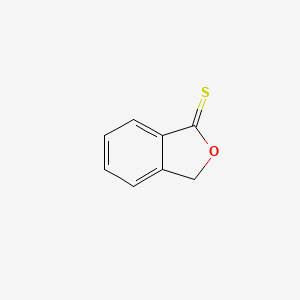

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
![4-[(1S,4R,5S,11aS)-Decahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-4-yl]butanoic acid](/img/structure/B14753884.png)
